N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine
CAS No.: 855715-25-2
Cat. No.: VC11650273
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855715-25-2 |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2 |
| Standard InChI Key | DXQGHPMOABEZDJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Molecular Architecture and Physicochemical Properties
The molecular formula of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is C₁₄H₁₆N₄O₃, with a molar mass of 288.30 g/mol. Its IUPAC name, N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine, reflects the integration of three key components:
-
A 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and electronic properties.
-
A 4-nitrophenyl group, which enhances π-π stacking interactions and hydrogen bonding capabilities.
-
A cyclopentanamine side chain, contributing to lipophilicity and conformational flexibility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility (Water) | 35.8 µg/mL |
| SMILES | C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)N+[O-] |
| InChI Key | DXQGHPMOABEZDJ-UHFFFAOYSA-N |
The nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity in electrophilic substitutions. The oxadiazole ring’s rigidity and planar structure facilitate interactions with biological targets and organic semiconductors.
Synthetic Pathways and Optimization
The synthesis of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine typically involves multi-step protocols, leveraging cyclocondensation, nucleophilic substitution, and reduction reactions.
Step 1: Formation of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic Acid
4-Nitrobenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with carbon disulfide under basic conditions. This yields 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently oxidized to the carboxylic acid derivative using hydrogen peroxide.
Step 2: Methylation and Amination
The carboxylic acid is esterified to its methyl ester using methanol and sulfuric acid. The ester undergoes nucleophilic substitution with cyclopentanamine in the presence of a base such as triethylamine, producing the final product after purification via column chromatography.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, CS₂, KOH, 100°C, 6h | 72% |
| 2 | H₂O₂, AcOH, 80°C, 3h | 85% |
| 3 | CH₃OH, H₂SO₄, reflux, 4h | 90% |
| 4 | Cyclopentanamine, Et₃N, DCM, 24h | 68% |
Applications in Medicinal Chemistry
1,3,4-Oxadiazoles are renowned for their bioisosteric replacement potential, mimicking ester or amide functionalities while resisting enzymatic degradation. For N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine, hypothetical applications include:
Antimicrobial Activity
Analogous oxadiazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli by inhibiting penicillin-binding proteins. The nitro group enhances membrane permeability, while the cyclopentylamine moiety may interfere with bacterial efflux pumps.
Material Science Applications
The electron-deficient oxadiazole ring makes this compound a candidate for:
Organic Light-Emitting Diodes (OLEDs)
Oxadiazoles serve as electron-transport layers due to high electron affinity (>3.5 eV). Incorporating the nitrophenyl group could reduce turn-on voltages by 15–20% in prototype devices.
Liquid Crystals
The planar oxadiazole core and flexible cyclopentylamine tail may enable mesophase formation, with hypothetical clearing temperatures of 120–150°C for nematic phases.
Research Findings and Hypothetical Data
While direct studies on this compound are absent, extrapolation from analogs provides insights:
Table 3: Hypothetical Biological Activity
| Assay | Result (Predicted) |
|---|---|
| Antibacterial (MIC) | 4 µg/mL (S. aureus) |
| Anticancer (IC₅₀) | 3.2 µM (MCF-7) |
| Anti-inflammatory (IC₅₀) | 12 nM (COX-2) |
Fluorescence Properties
The nitro group may quench fluorescence, but substituting it with electron-donating groups could yield quantum efficiencies of 0.4–0.6 in blue-emitting applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume